3-Chloro-4-ethoxy-phenol 3-Chloro-4-ethoxy-phenol
Brand Name: Vulcanchem
CAS No.: 1216134-31-4
VCID: VC2522678
InChI: InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
SMILES: CCOC1=C(C=C(C=C1)O)Cl
Molecular Formula: C8H9ClO2
Molecular Weight: 172.61 g/mol

3-Chloro-4-ethoxy-phenol

CAS No.: 1216134-31-4

Cat. No.: VC2522678

Molecular Formula: C8H9ClO2

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-ethoxy-phenol - 1216134-31-4

Specification

CAS No. 1216134-31-4
Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
IUPAC Name 3-chloro-4-ethoxyphenol
Standard InChI InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3
Standard InChI Key WUCUVINNJNRVRH-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)O)Cl
Canonical SMILES CCOC1=C(C=C(C=C1)O)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Chloro-4-ethoxy-phenol belongs to the class of substituted phenols, featuring a phenolic hydroxyl group that contributes to its acidic properties. The compound's structure includes a chlorine atom at the third position and an ethoxy group (CH3CH2O-) at the fourth position of the benzene ring, creating a unique electronic distribution that influences its chemical behavior .

Physical and Chemical Identification Data

The compound possesses specific identifiers and properties that distinguish it from related compounds, as detailed in Table 1.

Table 1: Physical and Chemical Properties of 3-Chloro-4-ethoxy-phenol

PropertyValueReference
CAS Number1216134-31-4
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Physical StateSolid at room temperature
Storage Temperature2-8°C (recommended)
Shipping TemperatureRoom temperature
MDL NumberMFCD14536966
Purity (Commercial)≥95% (typical)

Synthesis Methods

Laboratory Synthesis Approaches

Several synthetic routes can potentially be employed for producing 3-Chloro-4-ethoxy-phenol, though the literature focuses primarily on related compounds:

Ethoxylation of Halogenated Phenols

By analogy with documented procedures for similar compounds, 3-Chloro-4-ethoxy-phenol could be synthesized through ethoxylation of 3-chlorophenol. This approach typically involves:

  • Dissolving 3-chlorophenol in an appropriate solvent such as acetone

  • Adding an ethylating agent (e.g., diethyl sulfate)

  • Including a base catalyst such as potassium carbonate

  • Refluxing the mixture (typically 3-4 hours)

  • Purification through filtration, extraction, and concentration techniques

Alternative Synthetic Routes

Patent literature describes related synthetic approaches that might be adapted for 3-Chloro-4-ethoxy-phenol production, particularly multistep processes involving halogenated intermediates .

Industrial Production Considerations

For larger-scale production, continuous flow reactors might optimize reaction conditions and increase yields. The process would likely require:

  • Precise temperature control (-40°C to 100°C, depending on the specific reaction step)

  • Reaction time optimization (1-48 hours, based on related compounds)

  • Purification steps including crystallization or distillation

  • Quality control procedures to ensure consistent purity

Chemical Reactivity

Characteristic Reactions

3-Chloro-4-ethoxy-phenol can participate in various chemical reactions due to its functional groups, as summarized in Table 2.

Table 2: Key Chemical Reactions of 3-Chloro-4-ethoxy-phenol

Reaction TypeMechanismCommon ReagentsProductsReference
OxidationElectron transfer from phenolic oxygenPotassium permanganate, hydrogen peroxideQuinones
ReductionNucleophilic substitution of chlorineSodium borohydride, lithium aluminum hydrideHydroxy derivatives
Electrophilic SubstitutionAttack at activated ring positionsAcids, electrophilesRing-substituted derivatives
Nucleophilic SubstitutionDisplacement of chlorineAmines, thiols with base catalysisAmino or thiol derivatives
EtherificationReaction at phenolic OHAlkyl halides, diazomethaneEthers
EsterificationReaction at phenolic OHAcid chlorides, anhydridesEsters

Reaction Conditions and Catalysis

The reactivity of 3-Chloro-4-ethoxy-phenol is influenced by several factors:

  • pH effects: The phenolic group (pKa approximately 9-10) affects reactivity in acid-base reactions

  • Solvent effects: Polar solvents typically facilitate reactions involving charged intermediates

  • Temperature sensitivity: Most reactions proceed efficiently between room temperature and reflux conditions

  • Catalysis: Lewis acids can enhance electrophilic substitution reactions; bases catalyze nucleophilic reactions

Biochemical Properties and Interactions

Molecular Interactions

At the molecular level, 3-Chloro-4-ethoxy-phenol likely interacts with biological systems through several mechanisms:

  • Hydrogen bonding: The phenolic hydroxyl group can form hydrogen bonds with protein residues and DNA bases

  • π-stacking interactions: The aromatic ring can participate in non-covalent interactions with other aromatic systems

  • Hydrophobic interactions: The ethoxy and chloro substituents contribute to hydrophobic binding in protein pockets

Structure-Activity Relationships

The positioning of functional groups on the phenol ring significantly influences biological activity:

  • The chlorine atom at position 3 likely enhances lipophilicity and membrane permeability

  • The ethoxy group at position 4 may provide hydrogen bond acceptor properties

  • The free hydroxyl group enables hydrogen bonding and potential conjugation reactions in biological systems

Applications in Research and Industry

Pharmaceutical Applications

3-Chloro-4-ethoxy-phenol has potential value in pharmaceutical research:

  • Building block: As an intermediate in the synthesis of more complex bioactive molecules

  • Structural modification: For structure-activity relationship studies in drug discovery

  • Pharmaceutical intermediates: Potentially useful in the synthesis pathway of drugs like Ertugliflozin

Chemical Research Applications

In chemical research, the compound offers utility as:

  • Model compound: For studying substitution effects in aromatic systems

  • Synthetic intermediate: In developing new reaction methodologies

  • Standard compound: For analytical method development and validation

CategoryInformationReference
GHS Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Signal WordWarning
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Protective EquipmentEye protection: Chemical safety goggles
Skin protection: Chemical-resistant gloves and clothing
Respiratory protection: Appropriate respirator if exposure limits exceeded
StorageStore at 2-8°C in tightly closed container
Keep in well-ventilated place
Store away from incompatible materials

Comparison with Structurally Related Compounds

Structural Analogs

Several compounds share structural similarities with 3-Chloro-4-ethoxy-phenol but differ in substitution patterns:

Table 4: Comparison of 3-Chloro-4-ethoxy-phenol with Related Compounds

Compound NameCAS NumberStructural RelationshipKey DifferencesReferences
4-Chloro-3-ethoxyphenol685535-21-1Positional isomerChloro and ethoxy groups in reversed positions
3-Chloro-4-ethoxy-2-fluorophenol909122-52-7Additional substituentContains an additional fluorine atom at position 2
3-Chloro-4-ethoxy-5-fluorophenolNot specifiedAdditional substituentContains an additional fluorine atom at position 5
4-Chloro-3-ethylphenol14143-32-9Ethyl vs. ethoxyContains ethyl group instead of ethoxy group
4-Chloro-3-(4-ethoxybenzyl)phenol1408077-50-8Extended structureContains additional 4-ethoxybenzyl group at position 3

Structure-Property Relationships

The structural variations among these compounds significantly affect their properties:

  • Electronic effects: The position and nature of substituents alter electron distribution, affecting reactivity and acidity

  • Steric considerations: The spatial arrangement of groups influences molecular recognition in biological systems

  • Lipophilicity: Different substitution patterns alter partition coefficients and membrane permeability

  • Hydrogen bonding capacity: Variations in hydrogen bond donors and acceptors affect solubility and biological interactions

Current Research Status and Future Directions

Recent Research Findings

Current research involving 3-Chloro-4-ethoxy-phenol is limited, though related compounds have been investigated in several contexts:

  • Pharmaceutical intermediates: Related compounds have been studied as intermediates in drug synthesis pathways

  • Biological activity evaluation: Structurally similar compounds have been assessed for cytotoxicity and effects on cellular signaling pathways

  • Synthetic methodology: Research on efficient synthetic routes for related compounds provides potential approaches for 3-Chloro-4-ethoxy-phenol synthesis

Knowledge Gaps and Research Opportunities

Several aspects of 3-Chloro-4-ethoxy-phenol warrant further investigation:

  • Comprehensive physicochemical characterization: Determination of complete physicochemical profile including solubility parameters, partition coefficients, and thermal stability

  • Optimized synthetic routes: Development of environmentally friendly and economically viable synthetic methods

  • Biological activity screening: Systematic evaluation of potential antimicrobial, antioxidant, and cytotoxic activities

  • Metabolic fate: Studies on biotransformation pathways and metabolite profiles

  • Structure-activity relationships: Comparative studies with structural analogs to elucidate effect of substitution patterns

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